![molecular formula C17H23NO3S2 B4663999 2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide](/img/structure/B4663999.png)
2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide
Overview
Description
2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula, C18H25NO3S2, and is a member of the sulfonamide class of compounds. In
Scientific Research Applications
2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has been explored is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action for 2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, it is believed that this compound may work by inhibiting the activity of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide have not been extensively studied. However, some studies have suggested that this compound may have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound may have potential applications in medicinal chemistry research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the use of 2-ethoxy-5-isopropyl-4-methyl-N-(2-thienylmethyl)benzenesulfonamide in scientific research. One area of research that may be of interest is the exploration of this compound as a potential drug candidate for the treatment of inflammatory diseases. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry research.
properties
IUPAC Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S2/c1-5-21-16-9-13(4)15(12(2)3)10-17(16)23(19,20)18-11-14-7-6-8-22-14/h6-10,12,18H,5,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXODUZKSWWJOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.